Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate
Overview
Description
Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate is an organic compound with the chemical formula C19H34O4Si . It is a colorless to light yellow liquid that is soluble in common organic solvents such as alcohols and ethers . This compound is commonly used as a reagent in the synthesis of chemicals and has applications in various fields including organic synthesis and polymer processing .
Preparation Methods
The synthesis of Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate generally involves the following steps :
Reaction of 1-cyclopentene-1-heptanone with triethylvinylsilane: This reaction is carried out in the presence of a base to obtain 1-cyclopentene-1-heptanoyl propanol ester.
Baeyer-Villiger oxidation: The 1-cyclopentene-1-heptanoyl propanol ester is then reacted with excess hydrogen peroxide to produce a keto acid.
Esterification: Finally, the keto acid is reacted with methanol to generate the target product, this compound.
Chemical Reactions Analysis
Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification reactions and as a ligand in organometallic catalysts.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the processing and preparation of polymers, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate involves its reactivity as a reagent in various chemical reactions . The triethylsilyl group provides stability and reactivity, allowing the compound to participate in esterification and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate can be compared with similar compounds such as :
Methyl 7-(5-oxo-3-(triethylsilyloxy)cyclopent-1-en-1-yl)heptanoate: A closely related compound with similar properties and applications.
Methyl 5-oxo-3-(triethylsilyloxy)-1-cyclopentene-1-heptanoate: Another similar compound used in organic synthesis and industrial applications.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h14,17H,5-13,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUYUBZMSCEMFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(=O)C(=C1)CCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451076 | |
Record name | Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112713-92-5 | |
Record name | Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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